molecular formula C14H11N3O2 B11862463 1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid CAS No. 920019-73-4

1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid

Cat. No.: B11862463
CAS No.: 920019-73-4
M. Wt: 253.26 g/mol
InChI Key: RSXOPDYITHWYNT-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted at the N1 position with a pyridin-2-ylmethyl group and a carboxylic acid moiety at the C3 position.

Properties

CAS No.

920019-73-4

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

1-(pyridin-2-ylmethyl)indazole-3-carboxylic acid

InChI

InChI=1S/C14H11N3O2/c18-14(19)13-11-6-1-2-7-12(11)17(16-13)9-10-5-3-4-8-15-10/h1-8H,9H2,(H,18,19)

InChI Key

RSXOPDYITHWYNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CC=CC=N3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid typically involves the formation of the indazole ring followed by the introduction of the pyridin-2-ylmethyl group. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization, distillation, or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Studies have demonstrated that derivatives of indazole-3-carboxylic acid exhibit moderate antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves disrupting bacterial cell membranes, leading to cell death.
    • A specific derivative showed a minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa that was lower than that of the reference drug streptomycin, indicating potential as a new antibacterial agent .
  • Neurological Disorders :
    • Compounds related to indazole-3-carboxylic acid are being investigated as agonists for nicotinic acetylcholine receptors, which are crucial in the treatment of Alzheimer's disease and schizophrenia . These compounds may help restore normal receptor function in conditions where these receptors are defective.
  • Cancer Treatment :
    • The compound has been identified as a potential inhibitor of c-KIT kinase, making it relevant for treating gastrointestinal stromal tumors (GIST) and other cancers associated with c-KIT mutations . The ability to inhibit these mutations suggests a targeted therapeutic approach.

Agricultural Applications

  • Antibacterial Agents for Plants :
    • Research indicates that certain derivatives exhibit promising antibacterial activity against phytopathogenic bacteria, which could be useful in agricultural settings to protect crops from bacterial diseases . The compounds were effective at low concentrations, highlighting their potential as eco-friendly pesticides.

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of indazole derivatives make them suitable candidates for use in organic semiconductors and photovoltaic devices. Their ability to form stable films and maintain conductivity under various conditions is being explored for applications in flexible electronics.

Case Studies

  • Case Study 1 : A study on the synthesis and evaluation of 2-(6-imidazo[1,2-a]pyridin-2-yl) derivatives demonstrated their effectiveness against multiple bacterial strains, showcasing their potential as lead compounds for further drug development .
  • Case Study 2 : The development of indazole derivatives as c-KIT inhibitors has shown promising results in preclinical trials for GIST treatment, with significant reductions in tumor growth observed in animal models .

Mechanism of Action

The mechanism of action of 1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights key structural differences and properties of 1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid and its analogs:

Compound Name Substituent at N1 Molecular Formula Molecular Weight (g/mol) Key Physicochemical Properties
1-(Pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid Pyridin-2-ylmethyl C₁₅H₁₂N₃O₂ 275.28 Moderate logP (predicted), polar due to pyridine
1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid (Lonidamine) 2,4-Dichlorobenzyl C₁₅H₁₀Cl₂N₂O₂ 321.16 High lipophilicity (logP ~4.2), low aqueous solubility
1-(5-Fluoropentyl)-1H-indazole-3-carboxylic acid 5-Fluoropentyl C₁₃H₁₄FN₃O₂ 279.27 Moderate lipophilicity, metabolized to SCRA derivatives
1-(4-Chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid (Tolnidamine) 4-Chloro-2-methylbenzyl C₁₆H₁₃ClN₂O₂ 300.74 Intermediate logP, antispermatogenic activity
1-(4-Bromophenyl)-1H-indazole-3-carboxylic acid 4-Bromophenyl C₁₄H₁₀BrN₂O₂ 333.15 High molecular weight, potential photodegradation risks

Key Observations :

  • Halogenated derivatives (e.g., lonidamine) exhibit higher lipophilicity, favoring tissue penetration but limiting bioavailability .
  • Alkyl chains (e.g., 5-fluoropentyl) enhance metabolic stability in SCRAs but may increase toxicity risks .
Antispermatogenic and Anticancer Agents
  • Lonidamine : Inhibits spermatogenesis and cancer cell respiration by targeting mitochondrial hexokinase. Demonstrated efficacy in reducing testicular weight and inducing Sertoli cell tight junction damage in rats .
  • Tolnidamine : A derivative of lonidamine with enhanced amorphousness and bioactivity due to a methyl group on the benzyl substituent .
  • Pyridin-2-ylmethyl analog: No direct activity data, but the pyridine moiety may modulate interactions with enzymes or receptors distinct from halogenated analogs.

Biological Activity

1-(Pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an indazole core with a pyridine substituent and a carboxylic acid functional group, which contributes to its unique chemical properties. This structural configuration is essential for its biological activity, influencing its interaction with various molecular targets.

Biological Activities

1-(Pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies indicate that the compound has potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects : Research has shown that derivatives of indazole compounds can reduce inflammation by inhibiting specific pathways involved in inflammatory responses .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. It may act by modulating enzyme activity related to cancer cell growth .

The mechanism by which 1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid exerts its effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, thereby reducing tumor growth.
  • Receptor Modulation : It has been suggested that the compound interacts with specific receptors, potentially affecting neurotransmitter systems and offering implications for psychiatric disorders .

Table 1: Summary of Biological Activities

Activity TypeEvidence SourceKey Findings
AntimicrobialBenchChemExhibits activity against bacteria
Anti-inflammatoryMDPI Reduces inflammatory markers
AnticancerResearch Articles Inhibits cancer cell proliferation

Case Study: Anticancer Activity

A study conducted on various indazole derivatives, including 1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid, demonstrated significant antiproliferative effects against several cancer cell lines. The compound showed a dose-dependent response, indicating its potential as a therapeutic agent in oncology. The IC50 values reported were promising compared to existing treatments .

Future Directions

The ongoing research into the biological activity of 1-(pyridin-2-ylmethyl)-1H-indazole-3-carboxylic acid suggests several avenues for future exploration:

  • Clinical Trials : Further studies are needed to evaluate the safety and efficacy of this compound in clinical settings.
  • Structural Modifications : Optimization of the chemical structure could enhance its potency and selectivity against specific targets.

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